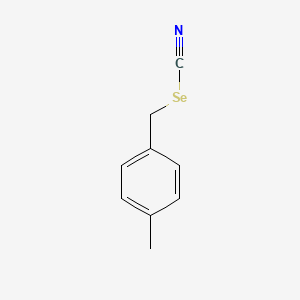
4-Methylbenzylselenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzylselenocyanate is an organic compound that contains a selenocyanate group (-SeCN) attached to a 4-methylbenzyl group.
Preparation Methods
4-Methylbenzylselenocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzyl bromide with potassium selenocyanate in the presence of a suitable solvent like acetonitrile. The reaction typically proceeds at room temperature and yields the desired product in good purity without the need for chromatography . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methylbenzylselenocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or other selenium-containing functional groups.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Medicine: The compound’s ability to modulate redox processes makes it a candidate for developing therapeutic agents.
Industry: It can be used in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Methylbenzylselenocyanate exerts its effects involves the interaction of the selenocyanate group with various molecular targets. The selenium atom in the selenocyanate group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and pathways . This redox modulation is a key factor in its potential anticancer and chemopreventive activities.
Comparison with Similar Compounds
4-Methylbenzylselenocyanate can be compared with other selenocyanate-containing compounds, such as benzyl selenocyanate and p-xylene selenocyanate. While all these compounds share the selenocyanate functional group, their unique substituents (e.g., methyl, benzyl, or p-xylene groups) confer different chemical properties and biological activities. For instance, this compound’s methyl group may influence its reactivity and interaction with biological targets differently compared to benzyl or p-xylene selenocyanate .
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 1,4-Phenylenebis(methylene)selenocyanate
Properties
CAS No. |
76698-69-6 |
|---|---|
Molecular Formula |
C9H9NSe |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
(4-methylphenyl)methyl selenocyanate |
InChI |
InChI=1S/C9H9NSe/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3 |
InChI Key |
JEOPZWKHKSRPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















